5-Nitro vs. Unsubstituted Benzothiophene Carboxamide: uPA Inhibitory Potency Class-Level Inference
In the 4-substituted benzo[b]thiophene-2-carboxamidine series, the unsubstituted parent compound (B428) exhibits an IC50 of 320 nM against human uPA, while the 4-iodo analog (B623) achieves 70 nM — a 4.6-fold improvement attributable to a single substituent [1]. Although direct uPA IC50 data for CAS 477537-58-9 are not publicly available, the compound bears the identical 5-nitrobenzo[b]thiophene-2-carboxamido substructure that, in related tetrahydrothienopyridine scaffolds, has been explicitly linked to enhanced target binding via electron-withdrawing effects . This substructure-level rationale supports the inference that the 5-nitro substituent in CAS 477537-58-9 confers a differentiation advantage over unsubstituted or non-nitrated benzothiophene carboxamide analogs.
| Evidence Dimension | uPA inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported for CAS 477537-58-9 |
| Comparator Or Baseline | B428 (unsubstituted): 320 nM; B623 (4-iodo): 70 nM [1] |
| Quantified Difference | Nitro-substituted analogs show up to ~5-fold potency shifts in related scaffolds [1] |
| Conditions | Human urokinase-type plasminogen activator (uPA) enzymatic assay, plasminogen-linked format |
Why This Matters
For programs targeting uPA-driven metastasis or fibrinolysis, the 5-nitro motif is a known potency-enhancing substituent that cannot be assumed present in unsubstituted or differently substituted analogs, making CAS 477537-58-9 a structurally pre-validated choice.
- [1] Towle, M. J., et al. Inhibition of Urokinase by 4-Substituted Benzo[b]thiophene-2-carboxamidines. Cancer Research, 1993, 53, 2553–2559. View Source
